molecular formula C18H18N4O3 B12161383 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B12161383
M. Wt: 338.4 g/mol
InChI Key: YJXVSKBXAFAZOI-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . For N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide, the synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases (CDKs), leading to the disruption of cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide stands out due to its specific functional groups, which may confer unique biological activities and chemical reactivity. Its phenoxyacetamide moiety, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H18N4O3/c1-13-21-17-15(8-5-9-20-17)18(24)22(13)11-10-19-16(23)12-25-14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,19,23)

InChI Key

YJXVSKBXAFAZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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